molecular formula C₁₃H₁₆IN₅O₄ B1139850 2-Iodo Adenosine 2',3'-Acetonide CAS No. 141018-25-9

2-Iodo Adenosine 2',3'-Acetonide

Cat. No.: B1139850
CAS No.: 141018-25-9
M. Wt: 433.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodoadenosine 2’,3’-acetonide typically involves the iodination of adenosine derivatives followed by acetonide protection. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the adenosine structure. The acetonide protection is achieved using acetone in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for 2-Iodoadenosine 2’,3’-acetonide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodoadenosine 2’,3’-acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various adenosine derivatives with different functional groups replacing the iodine atom.

Mechanism of Action

The mechanism of action of 2-Iodoadenosine 2’,3’-acetonide involves its interaction with adenosine receptors and other molecular targets. The compound can mimic the effects of adenosine, leading to various physiological responses such as vasodilation and inhibition of cancer cell proliferation. The pathways involved include the activation of adenosine receptors and modulation of intracellular signaling cascades .

Comparison with Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Comparison: 2-Iodoadenosine 2’,3’-acetonide is unique due to the presence of the iodine atom and the acetonide protection, which confer distinct chemical and biological properties. Compared to other adenosine derivatives, it has enhanced stability and specific reactivity, making it valuable for certain applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16IN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWSBURSUIDKHK-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16IN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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